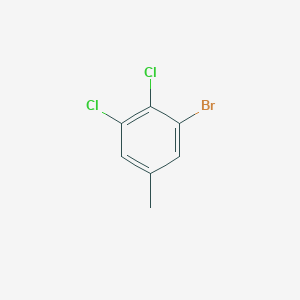

3-Bromo-4,5-dichlorotoluene

描述

Overview of Halogenated Toluene (B28343) Derivatives in Contemporary Chemical Research

Halogenated toluene derivatives, a subgroup of halogenated aromatic hydrocarbons, are of significant interest in modern chemical research. They serve as versatile intermediates in the synthesis of more complex molecules. Their applications span the production of pharmaceuticals, agrochemicals like pesticides and herbicides, dyes, and specialty polymers. innospk.com For instance, certain halogenated toluenes are precursors in the synthesis of non-nucleoside reverse transcriptase inhibitors for HIV and other bioactive molecules. chemicalbook.com

The presence of halogens and a methyl group on the aromatic ring allows for a wide range of chemical transformations. These include:

Cross-Coupling Reactions: The carbon-halogen bond, particularly with bromine and iodine, provides a reactive site for palladium-catalyzed reactions such as Suzuki and Heck couplings, which are essential for forming new carbon-carbon bonds. innospk.com

Nucleophilic and Electrophilic Substitutions: The electronic properties of the halogen atoms influence the reactivity of the aromatic ring, enabling selective substitution reactions to introduce other functional groups.

Oxidation/Reduction: The methyl group can be oxidized to form aldehydes, carboxylic acids, or other derivatives, while the halogen atoms can be removed through reduction.

Furthermore, the study of these derivatives contributes to a deeper understanding of fundamental chemical principles, such as π-π stacking interactions and the influence of substituents on reaction mechanisms. semanticscholar.org Some halogenated toluenes are also investigated as novel brominated flame retardants (NBFRs). uva.nl

Significance of Positional Isomerism in Dihalogenated Toluenes

Positional isomerism plays a crucial role in determining the physical and chemical properties of dihalogenated toluenes. The specific arrangement of the two halogen atoms on the toluene ring affects the molecule's symmetry, polarity, steric hindrance, and electronic distribution, which in turn influences its boiling point, melting point, solubility, and reactivity.

For example, the melting point of a dihalogenated aromatic compound is often influenced by its molecular symmetry. A more symmetrical isomer, like a para-substituted compound, tends to pack more efficiently into a crystal lattice, resulting in a higher melting point compared to its less symmetrical ortho or meta counterparts. learncbse.in

The position of the halogens also dictates the outcome of further chemical reactions. The methyl group of toluene is an ortho-, para-directing activator in electrophilic aromatic substitution. nagwa.com Therefore, direct halogenation of toluene or a monohalogenated toluene will preferentially yield ortho- and para-isomers. Synthesizing meta-substituted isomers, or those with specific arrangements like 3,5-dichlorotoluene, often requires more complex, multi-step synthetic routes or isomerization reactions under specific catalytic conditions. google.com This challenge of controlling regioselectivity makes the separation of isomers a significant industrial process, often relying on techniques like adsorptive separation with zeolites that exploit the subtle differences in isomer properties. google.com The existence of multiple positional isomers, such as the six possible isomers for dinitrotoluene, illustrates the structural diversity that is also characteristic of di- and trihalogenated toluenes. infinitylearn.com

Contextualizing 3-Bromo-4,5-dichlorotoluene within Halogenated Aromatic Chemistry

This compound is a tri-halogenated derivative of toluene. Its specific structure, with a bromine atom at position 3 and chlorine atoms at positions 4 and 5 relative to the methyl group, places it within a class of highly substituted aromatic compounds used as specialized building blocks in organic synthesis. bldpharm.com

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| CAS Number | 960305-14-0 bldpharm.comariboreagent.com |

| Molecular Formula | C₇H₅BrCl₂ bldpharm.com |

| Molecular Weight | 239.92 g/mol bldpharm.com |

| IUPAC Name | 1-Bromo-2,3-dichloro-5-methylbenzene |

| SMILES Code | CC1=CC(Cl)=C(Cl)C(Br)=C1 bldpharm.com |

The reactivity of this compound is governed by the interplay of its substituents. The three electron-withdrawing halogen atoms deactivate the aromatic ring towards electrophilic substitution, while the methyl group is an activating group. The bromine atom provides a potential handle for selective cross-coupling reactions, a common strategy for functionalizing polyhalogenated aromatics. The compound is primarily categorized as a chemical intermediate, available for research purposes to construct more complex target molecules. bldpharm.combldpharm.com

Research Gaps and Future Directions for this compound Investigations

Despite its availability as a chemical reagent, there is a noticeable lack of comprehensive research data for this compound in the public domain. This points to several research gaps and potential avenues for future investigation.

Characterization of Physicochemical Properties: A significant gap exists in the experimental determination of its fundamental physical properties. Data for its melting point, boiling point, density, and solubility are not readily available in scientific literature or databases. bldpharm.com Future work should include the full characterization of these properties.

Exploration of Synthetic Applications: While classified as a building block, specific examples of its application in the synthesis of functional molecules, such as pharmaceuticals or advanced materials, are not documented in peer-reviewed journals. Research demonstrating its synthetic utility in novel chemical pathways or for the creation of high-value products would be a significant contribution.

Mechanistic and Reactivity Studies: Detailed studies on the reactivity of this compound are needed. This includes investigating its behavior in various reaction types, such as regioselective metal-halogen exchange, different cross-coupling reactions, and the oxidation of the methyl group. Computational studies, similar to those performed on other halogenated toluenes, could provide theoretical insights into its electronic structure and predict its reactivity. semanticscholar.orgfigshare.com

Toxicological and Environmental Assessment: As with many halogenated aromatic compounds, there is a need to investigate the toxicological profile and environmental fate of this compound. Such studies are crucial for ensuring safe handling and assessing any potential environmental impact, a key area of research for halogenated compounds in general. uva.nl

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2,3-dichloro-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOHKQQUAYAZNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960305-14-0 | |

| Record name | 1-bromo-2,3-dichloro-5-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 4,5 Dichlorotoluene

Established Synthetic Routes and Precursors

Traditional synthesis of 3-Bromo-4,5-dichlorotoluene relies on the controlled, sequential addition of bromine and chlorine atoms to a toluene-based starting material. The order of these halogenation steps and the nature of the precursor are critical in directing the incoming electrophiles to the desired positions on the aromatic ring. This is governed by the directing effects of the substituents already present—the activating, ortho-, para-directing methyl group and the deactivating, ortho-, para-directing halogen atoms.

Approaches to Bromination of Dichlorotoluene Precursors

A primary and logical route to this compound is the bromination of a suitable dichlorotoluene precursor. The ideal starting material for this approach is 3,4-dichlorotoluene. In this molecule, the existing chlorine atoms are at positions 3 and 4. The subsequent bromination is an electrophilic aromatic substitution reaction. The regiochemical outcome is determined by the combined directing effects of the methyl group and the two chlorine atoms.

The methyl group is an activating group that directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 5) positions. The chlorine atoms are deactivating but also ortho-, para-directing. In 3,4-dichlorotoluene, the potential sites for substitution are positions 2, 5, and 6. Position 5 is para to the activating methyl group, making it an electronically favorable site for substitution.

The bromination is typically carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum bromide (AlBr₃). libretexts.orgjove.com The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that is attacked by the electron-rich aromatic ring. libretexts.org The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. jove.comnih.gov A subsequent proton transfer restores the aromaticity of the ring, yielding the final product. jove.com

Table 1: Typical Conditions for Electrophilic Bromination of Aromatic Compounds

| Parameter | Condition | Purpose | Source(s) |

| Precursor | 3,4-Dichlorotoluene | Provides the C1, C4, and C5 chloro-substituted toluene (B28343) backbone. | - |

| Brominating Agent | Molecular Bromine (Br₂) | Source of the electrophilic bromine atom. | masterorganicchemistry.com |

| Catalyst | Ferric Bromide (FeBr₃) or Aluminum Bromide (AlBr₃) | Activates the brominating agent by polarization. | libretexts.orgjove.com |

| Solvent | Inert solvent (e.g., dichloromethane, carbon tetrachloride) or neat | Provides a medium for the reaction without participating in it. | - |

| Temperature | Room temperature to moderately elevated | Controls the reaction rate and minimizes side reactions. | organic-chemistry.org |

Approaches to Chlorination of Bromotoluene Precursors

An alternative strategy involves the chlorination of a bromotoluene precursor. A potential starting material could be a bromotoluene that, upon dichlorination, yields the desired 3-bromo-4,5-dichloro isomer. For instance, starting with 3-bromotoluene, one would need to introduce two chlorine atoms at the 4 and 5 positions.

The chlorination of an aromatic ring is also an electrophilic substitution reaction, typically employing chlorine gas (Cl₂) and a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). jove.comdocbrown.info The directing effects of the methyl and bromo substituents on 3-bromotoluene would both favor substitution at positions 4 and 6. Achieving selective dichlorination at the 4 and 5 positions would be challenging and likely result in a mixture of isomers, making this a less direct or efficient route compared to the bromination of 3,4-dichlorotoluene. However, specific zeolite catalysts have been shown to influence the regioselectivity of chlorination reactions on substituted toluenes, potentially offering a pathway to specific isomers. epa.govresearchgate.net

Derivative Synthetic Strategies from Toluene Halogenation

A multi-step synthesis starting from toluene itself represents a more fundamental approach. This strategy involves a sequence of chlorination and bromination reactions, where the order is chosen to build the desired substitution pattern.

One plausible pathway is:

Monochlorination of Toluene : Toluene is chlorinated using Cl₂ and a Lewis acid catalyst to produce a mixture of ortho- and para-chlorotoluene. msu.edu The para-isomer, 4-chlorotoluene, is typically the major product and can be separated.

Second Chlorination : The separated 4-chlorotoluene is then subjected to a second chlorination. This reaction yields a mixture of dichlorotoluene isomers, primarily 3,4-dichlorotoluene and 2,4-dichlorotoluene. epa.gov

Bromination : The 3,4-dichlorotoluene is isolated from the mixture and then brominated as described in section 2.1.1 to introduce the bromine atom at the 5-position, yielding the final product, this compound.

This stepwise approach allows for greater control over the final product, although it requires separation of isomers at intermediate stages. msu.edu

Advanced Synthetic Techniques and Reaction Conditions

Recent advancements in synthetic chemistry offer more sophisticated methods for halogenation, focusing on improving reaction efficiency, selectivity, and safety. These techniques include the use of photochemical methods in continuous flow systems and the development of novel catalytic systems.

Photochemical Bromination in Continuous Flow Systems

Photochemical reactions, which use light to initiate chemical transformations, have been successfully applied to the halogenation of toluene derivatives. d-nb.info When applied to the side-chain (methyl group), this is known as benzylic bromination and proceeds via a free-radical mechanism. researchgate.net However, photocatalysis can also be used for the halogenation of the aromatic ring itself. mdpi.com

Continuous flow reactors, or microreactors, offer significant advantages for photochemical processes. researchgate.net Their high surface-area-to-volume ratio ensures uniform irradiation of the reaction mixture, leading to consistent product quality and higher yields. acs.org This technology also allows for the safe in situ generation of hazardous reagents like molecular bromine from safer precursors such as hydrogen bromide (HBr) and an oxidant like hydrogen peroxide (H₂O₂). researchgate.netresearchgate.net By generating and consuming the bromine in a continuous stream, the risks associated with storing and handling large quantities of this toxic reagent are minimized. researchgate.net

While much of the research on photochemical bromination in flow focuses on the benzylic position, the principles can be adapted for aromatic C-H bromination. researchgate.netacs.org This approach represents a greener and safer alternative to traditional batch processing. researchgate.net

Table 2: Parameters for Continuous Flow Photochemical Bromination

| Parameter | Description | Advantage | Source(s) |

| Reactor Type | Advanced-Flow G3 Photo Reactor / Plug Flow Reactor (PFR) | Uniform light distribution, excellent heat and mass transfer. | acs.orgnewera-spectro.com |

| Light Source | Light Emitting Diodes (LEDs) (e.g., 405 nm) | Energy efficient, specific wavelength reduces side reactions. | acs.org |

| Reagents | HBr + H₂O₂ (for in situ Br₂ generation) | Enhanced safety by avoiding storage of bulk bromine. | researchgate.net |

| Residence Time | Seconds to minutes | Highly intensified process leading to high throughput. | acs.org |

| Temperature | Typically elevated (e.g., 77 °C) | Increased reaction rates. | newera-spectro.com |

Role of Catalysis in Halogenation Reactions of Toluene Derivatives

Catalysis is central to controlling the speed and selectivity of halogenation reactions on the aromatic ring. The choice of catalyst can profoundly influence which isomer is formed.

Lewis Acid Catalysis : This is the most traditional form of catalysis for electrophilic aromatic halogenation. masterorganicchemistry.com Lewis acids like FeCl₃, FeBr₃, AlCl₃, and ZrCl₄ activate the halogen molecule (Cl₂ or Br₂), making it a more potent electrophile. jove.comthieme-connect.com While effective, these catalysts can sometimes lead to mixtures of products, especially with highly activated or complex substrates. researchgate.net

Heterogeneous Catalysis : Zeolites, which are microporous aluminosilicate minerals, have emerged as highly selective catalysts for the halogenation of aromatic compounds. epa.gov Their well-defined pore structures can exert shape-selectivity, favoring the formation of specific isomers that can fit within the catalyst's channels. For example, zeolite K-L has been shown to selectively catalyze the chlorination of 4-chlorotoluene to 2,4-dichlorotoluene. epa.gov By carefully selecting the zeolite type, it is possible to steer the reaction towards a desired dichlorotoluene or bromochlorotoluene isomer. researchgate.net

Photocatalysis : Visible-light photoredox catalysis is a modern approach that uses a photocatalyst (such as a ruthenium complex or an organic dye) to mediate the halogenation under mild conditions. mdpi.comnih.gov The photocatalyst absorbs visible light and initiates an electron transfer process that can generate a reactive halogen species. Heterogeneous photocatalysts, such as copper-manganese oxide (Cu-MnO), have also been employed for the halogenation of aromatic C-H bonds using N-halosuccinimides as the halogen source under visible light irradiation. nih.gov These methods are part of a growing trend towards more sustainable and energy-efficient chemical synthesis. mdpi.com

Lewis Acid Catalysis (e.g., Aluminum Chloride, Ferric Chloride)

Electrophilic aromatic halogenation is a cornerstone of organic synthesis for adding substituents to aromatic systems. wikipedia.org For relatively unreactive substrates like dichlorotoluene, a catalyst is necessary to increase the electrophilicity of the halogenating agent. pressbooks.pub Lewis acids such as Ferric Chloride (FeCl₃), Ferric Bromide (FeBr₃), and Aluminum Chloride (AlCl₃) are standard catalysts for this purpose. wikipedia.org

Zirconium(IV) chloride (ZrCl₄) has also been identified as an effective and highly selective Lewis acid catalyst for the halogenation of aromatic compounds under mild conditions. researchgate.netgoogle.com

Other Catalytic Systems for Halogenation

Beyond traditional Lewis acids, other catalytic systems can be employed for aromatic bromination.

Iodine Catalysis : Iodine can catalyze bromination reactions; the effective catalytic species is understood to be iodine bromide (IBr), which is formed in situ. ias.ac.in

Zeolites : Shape-selective zeolite catalysts, such as HY or HM zeolites, can be used in conjunction with a Lewis acid like ferric chloride. google.com This combination can enhance regioselectivity, particularly favoring the formation of para-isomers, by leveraging the steric constraints imposed by the zeolite pores. google.comnih.gov

N-Bromosuccinimide (NBS) : NBS is a common brominating agent that can be activated by various means. While often used for radical bromination at benzylic positions, it can also perform electrophilic aromatic bromination, sometimes with the aid of silica gel or other solid supports to improve regioselectivity. nih.govorganic-chemistry.org Lewis acids can also be used to catalyze NBS-based aromatic brominations. google.com

Iron(III) Oxide/Zeolite : A cost-effective and recyclable catalytic system using Fe₂O₃ supported on a zeolite has been shown to be effective for aromatic bromination. The active catalytic species, FeBr₃, is formed in situ from the reaction between the iron oxide and the HBr byproduct. elsevierpure.com

Optimization of Reaction Parameters for Yield and Selectivity

Achieving a high yield of the specific this compound isomer requires careful optimization of several reaction parameters.

Temperature and Pressure Effects

Temperature is a critical parameter for controlling the selectivity of aromatic bromination. nih.gov

Temperature : Electrophilic aromatic bromination is an exothermic process. google.com Lowering the reaction temperature generally increases the regioselectivity of the reaction. nih.gov This is because competing reaction pathways to form different isomers often have different activation energies. At lower temperatures, the reaction pathway with the lowest activation energy is more dominant, leading to a more selective outcome. nih.gov For instance, high para-selectivity in the bromination of some substrates has been achieved at temperatures between -20°C and 0°C. google.com

Pressure : For liquid-phase reactions involving non-gaseous reagents, the reaction is typically conducted at atmospheric pressure, and pressure is not a significant variable for optimization.

Solvent Effects and Selection

The choice of solvent can significantly influence the rate and selectivity of electrophilic halogenations. researchgate.net

Polarity : Solvents can stabilize the charged carbocation intermediate formed during the reaction. The use of polar solvents like acetic acid can increase the reaction rate compared to non-polar solvents or neat (solvent-free) conditions. researchgate.net However, highly polar solvents may not always be ideal for selectivity.

Common Solvents : Inert, non-polar, or moderately polar solvents are commonly used. These include chlorinated hydrocarbons like dichloromethane (CH₂Cl₂) and carbon tetrachloride (CCl₄), or nitrobenzene. uliege.be The choice of solvent can impact the distribution of isomers. For example, studies on the nitration of toluene have shown that product isomer distribution can shift dramatically based on solvent polarity and dilution, an effect attributed to the stabilization of the electrophile. uliege.be

A summary of common solvents and their general applicability is presented below.

| Solvent Category | Examples | Characteristics |

| Chlorinated Hydrocarbons | Dichloromethane, 1,2-Dichloroethane, Carbon Tetrachloride | Generally inert and effective at dissolving reactants. Common choice for electrophilic substitutions. |

| Aromatic Hydrocarbons | Toluene, o-Dichlorobenzene | Can serve as both solvent and reactant, though using an inert solvent is more common for control. |

| Polar Aprotic | Acetonitrile | Can increase reaction rates but may also coordinate with catalysts, affecting activity. |

| Polar Protic | Acetic Acid | Can significantly increase reaction rates by stabilizing intermediates. |

Control of Regioselectivity in Polyhalogenation

The primary challenge in synthesizing this compound is directing the incoming bromine electrophile to the C-5 position of the 3,4-dichlorotoluene starting material. This is governed by the directing effects of the substituents already on the ring.

Directing Effects : The methyl group (-CH₃) is an activating, ortho, para-directing group. The two chloro (-Cl) groups are deactivating but are also ortho, para-directing.

Positional Analysis : In 3,4-dichlorotoluene, there are three available positions for substitution: C-2, C-5, and C-6.

Position 2 : This position is ortho to the methyl group and ortho to the C-3 chloro group. It is sterically hindered by two adjacent substituents.

Position 5 : This position is para to the methyl group and ortho to the C-4 chloro group. It is generally the least sterically hindered position.

Position 6 : This position is ortho to the methyl group.

Achieving Selectivity : The combined electronic effects of the activating methyl group and the directing chloro groups, along with steric considerations, determine the final product distribution. Bromination at the C-5 position is favored as it is para to the activating methyl group and is not excessively hindered. To maximize selectivity for this isomer, reaction conditions must be carefully controlled, primarily through the use of low temperatures and the appropriate selection of a catalyst and solvent system that enhances steric differentiation. google.comnih.gov

Purification and Isolation Techniques for this compound

Following the synthesis, a mixture containing the desired product, unreacted starting materials, isomeric byproducts (e.g., 2-bromo-4,5-dichlorotoluene), and potentially poly-brominated compounds will be present. A multi-step purification process is therefore required.

Work-up : The reaction is typically quenched with a reducing agent solution, such as sodium bisulfite, to destroy any excess bromine. The organic layer is then separated, washed with water and brine, and dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

Distillation : Due to the likely high boiling point of halogenated toluenes, fractional distillation under reduced pressure (vacuum distillation) is an effective method for removing lower-boiling point impurities and separating the product from high-boiling point tars. universallab.org

Crystallization : If the product is a solid at room temperature, recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) is a powerful technique for achieving high purity. This method effectively separates the desired isomer from impurities that have different solubilities.

Chromatography : For separating isomers with very similar boiling points, column chromatography or preparative high-performance liquid chromatography (HPLC) is often necessary. Using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) can effectively resolve different halogenated isomers.

Chromatographic Purification Methods

Following the synthesis, the crude product mixture often contains unreacted starting materials, isomers, and other impurities, necessitating robust purification methods. Chromatographic techniques are highly effective for isolating this compound from such complex mixtures.

High-Performance Liquid Chromatography (HPLC), particularly in its preparative-scale format, is a powerful tool for this purpose. A common approach for related brominated dichlorotoluenes involves the use of a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water. This method separates compounds based on their polarity, allowing for the isolation of the desired product with high purity.

Column chromatography using silica gel as the stationary phase is another widely used method. The choice of eluent, typically a non-polar solvent system like hexane and ethyl acetate, is optimized to achieve the best separation of the target compound from its impurities.

Table 1: Chromatographic Purification Parameters for Halogenated Toluenes

| Parameter | High-Performance Liquid Chromatography (HPLC) | Column Chromatography |

| Stationary Phase | C18 Reversed-Phase | Silica Gel |

| Mobile Phase/Eluent | Acetonitrile/Water mixture | Hexane/Ethyl Acetate gradient |

| Separation Principle | Polarity | Polarity |

| Typical Application | High-purity isolation, analytical quantification | Bulk purification, removal of major impurities |

Crystallization and Distillation Techniques

For the purification of this compound on a larger scale, crystallization and distillation are often more practical and economical methods.

Crystallization is effective for removing impurities that have different solubilities from the target compound. The crude product can be dissolved in a suitable solvent or a mixture of solvents, such as ethanol and water, at an elevated temperature. Upon cooling, the less soluble this compound crystallizes out, leaving the more soluble impurities in the mother liquor. Multi-stage solution crystallization can be employed for achieving higher purity.

Distillation , particularly vacuum distillation, is used to separate compounds with different boiling points. Given that halogenated toluenes can have boiling points that are close to each other, fractional distillation with a high-efficiency column is often necessary to achieve good separation. The process is conducted under reduced pressure to lower the boiling points and prevent thermal degradation of the compounds.

Purity Assessment of Synthesized Material (e.g., 95% purity)

The purity of the synthesized and purified this compound is a critical parameter, and it is assessed using various analytical techniques. A purity of over 95% is often the target for many applications.

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is a standard method for determining the purity of volatile and semi-volatile organic compounds. The area percentage of the peak corresponding to this compound in the chromatogram is used to quantify its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for both qualitative and quantitative analysis. It confirms the identity of the compound by matching its mass spectrum with known databases and provides information on the nature of any impurities present. The molecular ion peak in the mass spectrum helps to confirm the molecular weight of the synthesized compound.

Table 2: Analytical Techniques for Purity Assessment

| Technique | Information Provided | Typical Purity Target |

| Gas Chromatography (GC-FID) | Quantitative purity assessment based on peak area | > 95% |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of the compound and impurities, confirmation of molecular weight | Confirmation of structure and identification of contaminants |

Industrial Synthesis Considerations

The transition from laboratory-scale synthesis to industrial production of this compound involves several critical considerations to ensure the process is safe, efficient, and economically viable.

Scalability of Production Methods

Scaling up the synthesis of this compound requires careful evaluation of the chosen synthetic route. Direct bromination of 3,4-dichlorotoluene is a scalable process. However, challenges such as heat management during the exothermic bromination reaction and the handling of corrosive reagents like bromine and hydrogen bromide (a byproduct) need to be addressed.

The use of continuous flow reactors, such as microchannel reactors, is a modern approach that offers significant advantages for scalability. acs.orgnih.gov These systems allow for better control over reaction parameters, improved heat and mass transfer, and enhanced safety, especially for highly exothermic or hazardous reactions. acs.orgnih.gov Continuous processing can also lead to higher throughput and more consistent product quality compared to traditional batch processes.

Efficiency and Reagent Utilization

Strategies to improve reagent utilization include the in-situ generation of the brominating agent. For instance, processes that use a combination of an oxidant and a bromide salt can generate bromine in the reaction mixture as it is consumed, which can be safer and more efficient than handling bulk bromine. nih.gov

Chemical Reactivity and Transformation of 3 Bromo 4,5 Dichlorotoluene

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. total-synthesis.com The rate and position of this substitution on 3-Bromo-4,5-dichlorotoluene are governed by the interplay of the existing substituents.

The reactivity of an aromatic ring towards electrophiles is significantly affected by its substituents, which can be classified as either activating or deactivating. lumenlearning.com

Activating Group: The methyl group (-CH₃) is an activating group. It donates electron density to the benzene ring through an inductive effect and hyperconjugation, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. lumenlearning.com

Deactivating Groups: Halogens, such as bromine and chlorine, are deactivating groups. pressbooks.pub They exhibit a dual electronic effect: they inductively withdraw electron density from the ring due to their high electronegativity, which deactivates the ring. Conversely, they can donate electron density through resonance via their lone pairs. For halogens, the inductive effect is stronger than the resonance effect, resulting in a net deactivation of the ring. libretexts.org

In this compound, the presence of one weakly activating methyl group is outweighed by the cumulative deactivating effect of three halogen atoms (one bromine, two chlorine). Consequently, the aromatic ring of this compound is significantly deactivated, meaning it undergoes electrophilic aromatic substitution reactions more slowly than benzene. lumenlearning.compressbooks.pub

| Substituent | Classification | Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| -CH₃ (Methyl) | Activating | Electron-donating (Inductive/Hyperconjugation) | Increases reaction rate |

| -Br (Bromo) | Deactivating | Electron-withdrawing (Inductive > Resonance) | Decreases reaction rate |

| -Cl (Chloro) | Deactivating | Electron-withdrawing (Inductive > Resonance) | Decreases reaction rate |

Substituents not only affect the rate of reaction but also direct the incoming electrophile to specific positions on the ring. This is known as the directing effect. lumenlearning.com Both alkyl groups and halogens are classified as ortho, para-directors. pressbooks.pub This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

In this compound, the available positions for substitution are C2 and C6. To predict the outcome, the directing effects of all four substituents must be considered:

-CH₃ group (at C1): Directs to C2 and C6 (ortho positions).

-Br group (at C3): Directs to C2 (ortho) and C6 (para).

-Cl group (at C4): Directs to C3 (ortho), which is already substituted, and C5 (ortho), which is also substituted. Its directing influence on the available C2 and C6 positions is minimal.

-Cl group (at C5): Directs to C4 (ortho), which is substituted, and C6 (ortho).

The directing effects of the methyl, bromo, and C5-chloro groups all reinforce the substitution at position C6. The methyl and bromo groups also direct towards C2. Therefore, an incoming electrophile will be directed to both the C2 and C6 positions. However, the C2 position is sterically hindered by the adjacent methyl (C1) and bromo (C3) groups. The C6 position is only hindered by the adjacent methyl group. As a result, electrophilic attack is more likely to occur at the less sterically hindered C6 position.

| Available Position | Directing Groups Favoring this Position | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C2 | -CH₃ (ortho), -Br (ortho) | High (flanked by -CH₃ and -Br) | Minor product |

| C6 | -CH₃ (ortho), -Br (para), -Cl at C5 (ortho) | Moderate (adjacent to -CH₃) | Major product |

Nucleophilic Substitution Reactions

Aryl halides like this compound are generally resistant to traditional nucleophilic aromatic substitution (SNAr) reactions. This low reactivity is due to the partial double-bond character of the carbon-halogen bond from resonance and the high energy of the intermediate formed. ck12.orglibretexts.org Such reactions typically require either harsh conditions (high heat and pressure) or the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group, which are absent in this molecule. libretexts.org However, substitution can be achieved through modern catalytic methods or under extreme conditions.

The carbon-bromine bond is the most likely site for nucleophilic substitution, particularly in palladium-catalyzed cross-coupling reactions. The general order of reactivity for halogens in these reactions is I > Br > Cl > F. libretexts.org This enhanced reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the C3 position. msu.edulibretexts.org

Common transformations include:

Suzuki Coupling: Reaction with an organoboron compound (R-B(OH)₂) in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine (R-NH₂) to form an aniline (B41778) derivative. libretexts.org

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, to form an aryl alkyne. libretexts.org

The carbon-chlorine bonds in this compound are stronger and less reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. libretexts.orgsavemyexams.com Substitution of the chlorine atoms is possible but requires more forcing conditions, such as higher temperatures, stronger bases, or more specialized and reactive catalyst systems (e.g., those with bulky electron-rich phosphine (B1218219) ligands). Due to the lower reactivity, it is possible to selectively substitute the bromine atom while leaving the chlorine atoms intact.

Substitution of a halogen on an unactivated aryl ring using simple nucleophiles like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) is exceptionally difficult and demands extreme conditions. For simple halotoluenes, these reactions often require temperatures upwards of 300-350°C and high pressure. quora.combartleby.com

Under these harsh conditions, the reaction may proceed through a benzyne (B1209423) intermediate mechanism rather than the typical SNAr addition-elimination pathway. quora.com The formation of a benzyne intermediate can lead to a mixture of products, as the incoming nucleophile can attack either carbon of the benzyne triple bond. This can result in the formation of isomeric cresol (B1669610) products.

| Reaction Type | Target Halogen | Typical Reagents | Reaction Conditions | Selectivity |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Bromine (preferred), Chlorine | Organoborons, amines, alkynes, alkenes + Pd catalyst (e.g., Pd(PPh₃)₄) + base | Mild to moderate (e.g., 80-120 °C) | High for Br over Cl |

| Substitution via Benzyne | Bromine or Chlorine | NaOH, KOH, or NaNH₂ | Harsh (e.g., >300 °C, high pressure) | Low; often yields isomeric mixtures |

Oxidation Reactions of the Methyl Group

The methyl group attached to the benzene ring is susceptible to oxidation, which can be controlled to yield either a carboxylic acid or an aldehyde, depending on the reagents and reaction conditions employed. ncert.nic.inbrainly.com Strong oxidizing agents typically convert the methyl group completely to a carboxylic acid. ncert.nic.inbrainly.com However, with the use of suitable reagents, it is possible to halt the oxidation at the intermediate aldehyde stage. ncert.nic.in

Formation of Carboxylic Acids (e.g., 3-bromo-4,5-dichlorobenzoic acid)

The oxidation of the methyl side-chain on this compound to a carboxyl group is a common transformation. This reaction involves treating the compound with strong oxidizing agents. brainly.comquora.com The process converts the alkyl group into a carboxylic acid, resulting in the formation of 3-bromo-4,5-dichlorobenzoic acid. brainly.com This type of reaction is a standard method for preparing aromatic carboxylic acids from their corresponding toluene (B28343) derivatives.

Formation of Aldehydes (e.g., 3-bromo-4,5-dichlorobenzaldehyde)

It is possible to selectively oxidize the methyl group to an aldehyde, forming 3-bromo-4,5-dichlorobenzaldehyde. This requires carefully chosen reagents that can convert the methyl group to an intermediate that is resistant to further oxidation. ncert.nic.in For instance, the use of chromyl chloride (CrO2Cl2) can oxidize the methyl group to a chromium complex, which upon hydrolysis, yields the corresponding aldehyde in a reaction known as the Etard reaction. ncert.nic.in Another method involves using chromic oxide (CrO3) in acetic anhydride, which converts the toluene derivative to a benzylidene diacetate intermediate. This intermediate can then be hydrolyzed with an aqueous acid to produce the aldehyde. ncert.nic.in

Common Reagents and Conditions for Oxidation

The outcome of the oxidation of the methyl group on this compound is highly dependent on the choice of oxidizing agent and the conditions of the reaction. Strong oxidants under vigorous conditions lead to the formation of a carboxylic acid, while milder, more controlled conditions can isolate the aldehyde.

| Reagent | Product | Conditions |

| Potassium permanganate (B83412) (KMnO₄) | Carboxylic Acid | Vigorous (e.g., heat) ncert.nic.inquora.com |

| Chromic acid (CrO₃) / Sulfuric acid | Carboxylic Acid | Vigorous brainly.com |

| Chromyl chloride (CrO₂Cl₂) | Aldehyde | Controlled, followed by hydrolysis (Etard Reaction) ncert.nic.in |

| Chromic oxide (CrO₃) in acetic anhydride | Aldehyde | Controlled, followed by hydrolysis ncert.nic.in |

Reduction Reactions

Reduction reactions involving this compound typically focus on the cleavage of the carbon-halogen bonds, a process known as hydrodehalogenation. researchgate.net This transformation is significant for synthesizing less halogenated compounds and involves the substitution of halogen atoms with hydrogen atoms, usually in the presence of a metal catalyst. researchgate.netresearchgate.net

Formation of Less Halogenated Derivatives

Catalytic hydrogenation can be employed to sequentially remove the halogen atoms from the aromatic ring of this compound. This process leads to the formation of various less halogenated derivatives. The relative reactivity of carbon-halogen bonds to cleavage is typically Br > Cl. This suggests that in a selective reduction, the bromine atom would be removed first, yielding 4,5-dichlorotoluene. Further reduction would then remove the chlorine atoms, potentially leading to a mixture of dichlorotoluene, chlorotoluene, and ultimately, toluene. This step-wise control allows for the synthesis of specific, less-halogenated products from polyhalogenated precursors. google.com

Catalytic Hydrogenation (e.g., Pd/C)

A widely used method for the hydrodehalogenation of aryl halides is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. researchgate.net This reaction is typically performed using a hydrogen source, which can be hydrogen gas or a hydrogen transfer reagent like hydrazine (B178648) hydrochloride. researchgate.net The process is effective for removing bromine and chlorine atoms from aromatic rings. The reaction can often be carried out under mild conditions, such as at room temperature and normal pressure. researchgate.netresearchgate.net

| Catalyst | Hydrogen Source | Typical Conditions |

| Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Varies (temperature and pressure can be adjusted) |

| Palladium on Carbon (Pd/C) | Hydrazine hydrochloride | Basic medium, room temperature researchgate.net |

| Palladium on Carbon (Pd/C) | Sodium hypophosphite | Aqueous solution researchgate.net |

Other Reducing Agents (e.g., LiAlH4)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent, capable of reducing a wide array of functional groups. masterorganicchemistry.com In the context of aryl halides, LiAlH₄ is known to reduce the carbon-halogen bond, replacing the halogen with a hydrogen atom. This reaction typically proceeds via a nucleophilic substitution mechanism, where a hydride ion (H⁻) from LiAlH₄ attacks the carbon atom bonded to the halogen.

For this compound, the carbon-bromine bond is generally more reactive towards nucleophilic attack than the carbon-chlorine bonds due to its lower bond dissociation energy. Therefore, it is anticipated that the reaction with LiAlH₄ would preferentially lead to the reduction of the C-Br bond, yielding 4,5-dichlorotoluene.

Table 1: Predicted Reactivity of this compound with LiAlH₄

| Reactant | Reducing Agent | Predicted Major Product | Predicted Minor Products |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 4,5-Dichlorotoluene | 3-Bromo-4-chlorotoluene, 3-Bromo-5-chlorotoluene, Toluene |

It is important to note that under forcing conditions (e.g., higher temperatures, prolonged reaction times), LiAlH₄ could potentially also reduce the C-Cl bonds, leading to a mixture of chlorinated toluenes and ultimately toluene itself. The selectivity of this reduction would be influenced by the specific reaction conditions employed.

Radical Reactions Involving the Bromine Atom

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate an aryl radical. This process can be initiated by heat, UV light, or radical initiators. The resulting 4,5-dichloro-3-methylphenyl radical is a highly reactive intermediate that can participate in various radical chain reactions.

One common type of radical reaction involving aryl bromides is their participation in coupling reactions. For instance, in the presence of a suitable catalyst and a hydrogen donor, the bromine atom can be replaced by a hydrogen atom. More synthetically useful are radical-mediated carbon-carbon bond-forming reactions.

The stability of the generated aryl radical is a key factor in these reactions. The presence of the electron-withdrawing chlorine atoms on the ring can influence the stability and reactivity of the radical intermediate.

Mechanistic Studies of Key Reactions

Specific mechanistic studies on the reactions of this compound are not extensively documented. However, the general mechanisms for reactions involving aryl halides provide a framework for understanding its transformations.

The kinetics of reactions involving this compound would be influenced by several factors. In nucleophilic substitution reactions, the rate would depend on the concentration of both the substrate and the nucleophile, as well as the reaction temperature. The electron-withdrawing nature of the chlorine atoms would likely activate the aromatic ring towards nucleophilic attack, though their steric bulk might also play a role.

The identification of intermediate species is crucial for elucidating reaction mechanisms. In the context of reactions involving this compound, key intermediates would include:

Aryl Radicals: In radical reactions, the primary intermediate would be the 4,5-dichloro-3-methylphenyl radical. This species could be detected using techniques such as electron spin resonance (ESR) spectroscopy.

Meisenheimer Complexes: In nucleophilic aromatic substitution reactions, the formation of a negatively charged intermediate, known as a Meisenheimer complex, is often postulated. Spectroscopic techniques like NMR and UV-Vis could potentially be used to observe such intermediates under specific conditions.

Organometallic Species: In reactions involving metals, such as Grignard reagent formation, an organomagnesium intermediate (4,5-dichloro-3-methylphenylmagnesium bromide) would be formed. The presence of this species can be inferred through its subsequent reactions with electrophiles.

Further experimental research would be necessary to isolate and characterize these intermediates and to gather detailed kinetic and thermodynamic data for the reactions of this compound.

Despite a comprehensive search for scientific literature and spectroscopic data, no detailed experimental research findings for the spectroscopic characterization of this compound, corresponding to CAS number 960305-14-0, are publicly available. While the existence of this chemical compound is confirmed through various chemical supplier databases, the specific analytical data required to fulfill the requested article outline, including ¹H NMR, ¹³C NMR, and mass spectrometry analyses, have not been published in accessible scientific journals or databases.

The requested article structure is heavily reliant on the interpretation of this specific data for each of the outlined sections:

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Without access to the primary spectral data for 3-Bromo-4,5-dichlorotoluene, a thorough and scientifically accurate discussion of its structural elucidation as per the user's instructions cannot be provided. The generation of interactive data tables and detailed research findings is contingent on the availability of this foundational information.

Therefore, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” with the specified detailed outline. Information on related but structurally distinct isomers is available but would not adhere to the strict constraints of the request. Should spectroscopic data for this compound become publicly available in the future, the generation of the requested article would be feasible.

Predicted Collision Cross Section (CCS) Values and their Application

The Collision Cross Section (CCS) is an important physicochemical property that describes the size and shape of an ion in the gas phase. mdpi.com In modern analytical chemistry, particularly when coupled with mass spectrometry (ion mobility-mass spectrometry or IM-MS), CCS values serve as an additional identifier for compounds, complementing retention time and mass-to-charge ratio (m/z). mdpi.com For a compound like this compound, where reference standards may be scarce, the prediction of CCS values through computational methods is a valuable tool for tentative identification in complex mixtures.

Machine learning algorithms, such as support vector regression (SVR), are prominent methods for predicting CCS values. jaspershenlab.com These models are trained on large datasets of experimentally determined CCS values and a variety of calculated molecular descriptors. jaspershenlab.comnih.gov The resulting models can then predict the CCS value for a novel structure like this compound with a reasonable degree of accuracy. Studies have shown that high-precision predictions can be achieved, with median relative errors often falling between 1.5% and 3% for various classes of small molecules. jaspershenlab.com

The primary application of predicted CCS values for this compound is in the field of non-targeted analysis, such as identifying contaminants in environmental samples or non-intentionally added substances (NIAS) in materials like food packaging. nih.gov When an unknown compound is detected by high-resolution mass spectrometry, its accurate mass can be used to generate a list of possible molecular formulas. By comparing the experimentally measured CCS value of the unknown ion with the predicted CCS values for the candidates, the list of potential identities can be significantly narrowed, thereby increasing the confidence of identification. nih.gov For instance, if an ion corresponding to the mass of a protonated or sodiated this compound adduct is detected, its measured CCS value can be checked against a database of predicted values to confirm or reject its identity. nih.govnih.gov

Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Ion Adduct | Prediction Model | Predicted CCS (Ų) | Typical Median Relative Error (%) |

| [M+H]⁺ | Support Vector Machine (SVM) | 145.8 | 1.50 - 1.82 |

| [M+Na]⁺ | Support Vector Machine (SVM) | 151.2 | 1.50 - 1.82 |

| [M+H]⁺ | Deep Learning Model | 146.1 | ~1.5 - 2.5 |

| [M+Na]⁺ | Deep Learning Model | 150.9 | ~1.5 - 2.5 |

Note: The CCS values presented are hypothetical predictions based on typical model performance for structurally similar small molecules and are for illustrative purposes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the substituted aromatic ring and the methyl group.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The expected vibrational modes for this compound include:

Aromatic C-H Stretch: The C-H bonds on the benzene (B151609) ring will produce stretching vibrations typically appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: The methyl (-CH₃) group will exhibit symmetric and asymmetric stretching vibrations, which are characteristically found just below 3000 cm⁻¹. upi.edu

Aromatic C=C Stretch: The carbon-carbon double bonds within the aromatic ring give rise to several characteristic absorption bands in the 1600-1450 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations for both the aromatic and methyl C-H bonds will be visible at lower wavenumbers. The substitution pattern on the ring influences the position of the strong out-of-plane bending bands in the 900-650 cm⁻¹ region.

C-Cl and C-Br Stretches: The vibrations of the carbon-halogen bonds are found at lower frequencies. The C-Cl stretching absorption typically occurs in the 850-550 cm⁻¹ range, while the C-Br stretch is found at even lower wavenumbers, usually between 680-515 cm⁻¹. These bands can be found in the fingerprint region and provide direct evidence of halogenation.

Table 2: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic Ring |

| 2980-2870 | Medium | C-H Asymmetric & Symmetric Stretch | Methyl Group (-CH₃) |

| 1600-1585 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1480-1440 | Strong | C=C Stretch | Aromatic Ring |

| 1465-1435 | Medium | C-H Asymmetric Bend | Methyl Group (-CH₃) |

| 850-750 | Strong | C-H Out-of-plane Bend | Aromatic Ring |

| 800-600 | Strong | C-Cl Stretch | Aryl Chloride |

| 680-550 | Strong | C-Br Stretch | Aryl Bromide |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. youtube.com For aromatic compounds like this compound, the primary absorptions are due to electronic transitions within the conjugated π-system of the benzene ring.

Electronic Transitions and Aromatic System Conjugation

The UV-Vis spectrum of this compound is dominated by π → π* transitions associated with its aromatic ring. libretexts.org Benzene, the parent chromophore, exhibits two characteristic absorption bands: a strong primary band (E2-band) around 204 nm and a weaker, fine-structured secondary band (B-band) around 256 nm.

The substitution of the benzene ring with a methyl group and halogen atoms (bromine and chlorine) modifies the electronic properties of the chromophore. These substituents act as auxochromes, which contain non-bonding electrons that can interact with the π-system of the ring. This interaction generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the B-band. uobabylon.edu.iq The lone pairs on the halogen atoms and the electron-donating nature of the methyl group extend the conjugation, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

Therefore, this compound is expected to exhibit a primary absorption band below 220 nm and a more distinct secondary band shifted to a wavelength longer than 260 nm, with the vibrational fine structure of the B-band likely being obscured due to the substitution and solvent effects.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λₘₐₓ (nm) | Description |

| π → π | Substituted Benzene Ring | ~210-220 | E2-band, high intensity |

| π → π | Substituted Benzene Ring | ~270-280 | B-band, lower intensity, bathochromic shift |

Other Spectroscopic and Analytical Techniques

HPLC and UPLC for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential analytical techniques for separating, identifying, and quantifying components in a mixture. For this compound, these methods are ideal for assessing purity and performing quantitative analysis.

Given the nonpolar, aromatic nature of the compound, a reverse-phase (RP) HPLC or UPLC method would be the most suitable approach. sielc.com In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A typical method would involve:

Column: A C18 or C8 column. UPLC systems use columns with smaller particle sizes (< 2 µm), providing higher resolution and faster analysis times compared to traditional HPLC. sielc.com

Mobile Phase: A gradient or isocratic mixture of a polar solvent like water and an organic modifier such as acetonitrile or methanol.

Detection: A UV detector set to a wavelength where the compound exhibits strong absorbance (e.g., near its λₘₐₓ of ~210 nm or ~275 nm) would be used for detection and quantification.

This setup allows for the separation of this compound from starting materials, byproducts, or degradation products. By running a calibrated standard, the exact concentration of the compound in a sample can be determined based on its peak area, making HPLC/UPLC a precise tool for quantitative analysis.

Table 4: Typical HPLC/UPLC Parameters for Analysis of this compound

| Parameter | HPLC Condition | UPLC Condition |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% to 95% B over 15 min | 50% to 95% B over 3 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 220 nm | UV at 220 nm |

| Column Temp. | 30 °C | 40 °C |

Computational Chemistry and Theoretical Studies of 3 Bromo 4,5 Dichlorotoluene

Molecular Structure and Conformation Analysis

The spatial arrangement of atoms and the conformational flexibility of 3-Bromo-4,5-dichlorotoluene are fundamental to understanding its chemical behavior. Computational methods are pivotal in elucidating these structural features.

Quantum Chemical Calculations for Geometry Optimization

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional structure of this compound. These calculations solve the Schrödinger equation for the molecule, yielding its optimized geometry by finding the minimum energy arrangement of its atoms.

The geometry optimization process reveals precise bond lengths, bond angles, and dihedral angles. For this compound, the calculations would confirm the planarity of the benzene (B151609) ring and provide the specific orientations of the bromine, chlorine, and methyl substituents. The presence of multiple bulky halogen atoms adjacent to each other can introduce some steric strain, potentially causing minor deviations in bond angles from the ideal 120° for an sp²-hybridized carbon in the benzene ring.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-C (aromatic) Bond Length | ~1.39 - 1.41 Å |

| C-C (methyl) Bond Length | ~1.51 Å |

| C-H (methyl) Bond Length | ~1.09 Å |

| ∠C-C-Br Bond Angle | ~120° |

| ∠C-C-Cl Bond Angle | ~120° |

Conformational Isomerism and Energetic Landscapes

The primary source of conformational isomerism in this compound is the rotation of the methyl group around the C-C bond connecting it to the benzene ring. The presence of adjacent substituents, in this case, a chlorine atom, can create a rotational barrier that hinders free rotation.

Computational studies can map the energetic landscape of this rotation. By systematically rotating the methyl group and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the most stable (lowest energy) and least stable (highest energy) conformations. For substituted toluenes, the barrier to methyl group rotation is influenced by steric and electronic effects of the neighboring substituents. rsc.orgresearchgate.netpublish.csiro.au The interaction between the hydrogen atoms of the methyl group and the adjacent chlorine atom will be a key determinant of the rotational barrier height. The V3 barrier, which represents the three-fold rotational barrier of the methyl group, can be precisely calculated. researchgate.net

| Parameter | Estimated Value | Description |

|---|---|---|

| Rotational Barrier (V3) | 2-4 kcal/mol | The energy required to rotate the methyl group by 120 degrees. |

| Most Stable Conformation | Staggered | One C-H bond of the methyl group is anti-periplanar to the adjacent C-Cl bond. |

| Least Stable Conformation | Eclipsed | One C-H bond of the methyl group is syn-periplanar to the adjacent C-Cl bond. |

Electronic Structure and Reactivity Prediction

The arrangement of electrons within this compound governs its reactivity. Computational methods provide powerful tools to visualize and quantify the electronic landscape of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. semanticscholar.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). wuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. semanticscholar.orgnih.gov

For this compound, the electron-withdrawing nature of the bromine and chlorine atoms will lower the energy of both the HOMO and LUMO compared to unsubstituted toluene (B28343). The HOMO is likely to be a π-orbital of the benzene ring, while the LUMO will also be a π*-antibonding orbital. The precise energies and spatial distributions of these orbitals can be calculated, providing insights into potential sites for electrophilic and nucleophilic attack.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.0 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.5 eV | Relates to the molecule's chemical stability and reactivity. |

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to attack by electrophiles. Conversely, regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. walisongo.ac.id

In this compound, the electronegative halogen atoms will create regions of negative electrostatic potential around them. However, a phenomenon known as a "sigma-hole" can create a region of positive potential on the outermost portion of the halogen atoms along the C-X bond axis, making them potential halogen bond donors. acs.org The methyl group, being weakly electron-donating, will slightly increase the electron density in the aromatic ring, particularly at the ortho and para positions relative to it. The ESP map provides a comprehensive picture of the molecule's reactivity towards charged species. researchgate.net

Bond Dissociation Energies and Stability

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. It is a direct measure of the strength of a chemical bond. libretexts.org Theoretical calculations can provide accurate estimates of the BDEs for all the bonds in this compound.

The C-Br and C-Cl bonds are expected to be the weakest bonds in the molecule after the C-H bonds of the methyl group. Generally, C-Br bonds are weaker than C-Cl bonds. masterorganicchemistry.com The BDEs of the C-H bonds on the aromatic ring will be higher than those of the methyl C-H bonds. These values are crucial for understanding the molecule's thermal stability and its propensity to undergo radical reactions.

| Bond | Estimated BDE (kcal/mol) |

|---|---|

| C-Br | ~70-80 |

| C-Cl | ~80-90 |

| C-H (methyl) | ~100-105 |

| C-H (aromatic) | ~110-115 |

| C-C (aromatic) | ~120-130 |

Spectroscopic Property Prediction from Theoretical Models

The prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, through computational methods is a powerful tool for chemical structure verification and analysis. However, for this compound, specific computational studies to predict these properties have not been published.

Computational NMR and IR Spectra Prediction

There are currently no available studies that report the ab initio or Density Functional Theory (DFT) calculations of the ¹H and ¹³C NMR chemical shifts or the vibrational frequencies corresponding to the IR spectrum of this compound. Such studies would typically involve geometry optimization of the molecule followed by the application of specialized computational methods like Gauge-Independent Atomic Orbital (GIAO) for NMR predictions or frequency analysis for IR spectra.

Comparison of Theoretical and Experimental Spectroscopic Data

Without computationally predicted spectroscopic data, a direct comparison to any existing experimental spectra for this compound cannot be performed. This comparative analysis is crucial for validating the accuracy of the theoretical models and providing a deeper understanding of the molecule's electronic structure and bonding.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the intricate details of chemical reactions, including the identification of transient species and the energetic landscape of reaction pathways. For this compound, this powerful approach has yet to be applied and documented in peer-reviewed literature.

Transition State Identification

The identification of transition state structures is a cornerstone of understanding reaction mechanisms, providing a picture of the highest energy point along the reaction coordinate. To date, no computational studies have been published that identify the transition states for any reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Reaction Pathway Energetics

A thorough computational investigation would also entail the calculation of the energetics of potential reaction pathways, including the activation energies and the thermodynamics of the reaction. This information, which is critical for predicting reaction feasibility and selectivity, is not available for this compound.

Environmental Fate and Degradation of Halogenated Toluene Derivatives, Including 3 Bromo 4,5 Dichlorotoluene

Atmospheric Degradation Pathways

Once released into the atmosphere, halogenated toluenes are subject to several degradation processes that determine their atmospheric lifetime and potential to contribute to air pollution.

The primary degradation pathway for many volatile organic compounds (VOCs) in the troposphere, including toluene (B28343) and its halogenated derivatives, is through reaction with hydroxyl (OH) radicals. mdpi.com These reactions initiate a cascade of oxidation processes that break down the parent compound into smaller, often more water-soluble, and less volatile products.

| Compound | OH Radical Reaction Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime (τ) |

| Toluene | 5.63 x 10⁻¹² | ~2 days |

| Estimated for 3-Bromo-4,5-dichlorotoluene | Slightly lower than Toluene | Likely slightly longer than Toluene |

Note: The atmospheric lifetime is an estimate based on a global average OH radical concentration of 1 x 10⁶ molecules/cm³ and assumes the OH radical reaction is the dominant loss process.

The degradation of toluene initiated by OH radicals leads to the formation of various products, including cresols, benzaldehyde, and ring-cleavage products, which can contribute to the formation of secondary organic aerosol (SOA). It is expected that the atmospheric oxidation of this compound would proceed through similar pathways, leading to the formation of halogenated and oxygenated aromatic intermediates.

Direct photolysis, the degradation of a molecule by direct absorption of solar radiation, is another potential atmospheric removal mechanism. For a compound to undergo direct photolysis, it must absorb light in the actinic region of the solar spectrum (wavelengths > 290 nm). Aromatic compounds, including toluene derivatives, can absorb UV radiation.

Studies on the photodegradation of brominated flame retardants have shown that the nucleophilic reaction of the bromine atom on the benzene (B151609) ring is a primary process in their photodegradation. nih.gov Research on the photocatalytic oxidative bromination of 2,6-dichlorotoluene has demonstrated that these compounds can be reactive under light irradiation. nih.govresearchgate.netresearchgate.net While direct photolysis rates for this compound are not specified, the presence of bromine and chlorine atoms may influence its absorption spectrum and susceptibility to photolytic degradation compared to toluene. The degradation rates of new brominated flame retardants (NBFRs) were found to be significantly influenced by the wavelength of irradiation, with higher degradation rates observed at shorter wavelengths. nih.gov

Aquatic and Terrestrial Environmental Transport and Distribution

The fate of halogenated toluenes in aquatic and terrestrial environments is largely controlled by their partitioning behavior between water, soil, and air.

The tendency of a chemical to adsorb to soil and sediment is a critical factor in determining its mobility and bioavailability. This property is often quantified by the soil organic carbon-water partition coefficient (Koc). A higher Koc value indicates a greater tendency for the compound to bind to organic matter in soil and sediment, reducing its mobility in the environment.

Halogenated aromatic compounds are generally hydrophobic, meaning they have a low affinity for water and a higher affinity for organic materials. The octanol-water partition coefficient (Kow) is often used as a surrogate for estimating the Koc. While a specific Koc for this compound is not available, its structure suggests it will be more hydrophobic than toluene.

| Compound | Log Kow | Estimated Koc (L/kg) | Mobility in Soil |

| Toluene | 2.73 | 37 - 178 | High to Moderate epa.gov |

| Estimated for this compound | > 2.73 | Higher than Toluene | Low to Moderate |

The sorption of a compound to soil is influenced by various factors, including the organic carbon content of the soil, soil pH, and the chemical properties of the compound itself. nih.gov For halogenated compounds, the degree and position of halogenation can significantly affect their sorption behavior.

Volatilization is a key process for the transfer of chemicals from water and soil to the atmosphere. The tendency of a compound to volatilize is described by its Henry's Law constant (H). A higher Henry's Law constant indicates a greater tendency for the compound to partition from water to air.

Toluene is known to be volatile, and this is a major process for its removal from water and soil surfaces. epa.govepa.gov Halogenation can affect the vapor pressure and water solubility of a compound, thereby influencing its Henry's Law constant. Generally, increasing halogenation tends to decrease vapor pressure and water solubility, which can lead to complex effects on the Henry's Law constant.

| Compound | Henry's Law Constant (atm·m³/mol) | Tendency to Volatilize from Water |

| Toluene | 6.64 x 10⁻³ | High |

| Estimated for this compound | Variable, but likely significant | Moderate to High |

Given its structure as a substituted toluene, this compound is expected to exhibit significant volatility from both water and soil surfaces, contributing to its atmospheric transport.

The potential for a chemical to leach from the soil surface into groundwater is a significant environmental concern. Leaching is influenced by the compound's water solubility, its sorption to soil (Koc), and the rate of its degradation in the soil.

Compounds with high water solubility and low Koc values are more likely to leach into groundwater. While toluene itself can leach into groundwater, its mobility is somewhat limited by sorption to soil organic matter. epa.gov Given that this compound is expected to have a higher Koc value than toluene, its leaching potential may be lower. However, its persistence in the soil environment is also a critical factor. Halogenated compounds can be resistant to biodegradation, which could increase the timeframe over which leaching can occur. nih.gov Aromatic hydrocarbons, including BTEX compounds (benzene, toluene, ethylbenzene, and xylenes), and chlorinated solvents are primary pollutants found in groundwater. wikipedia.org

Biodegradation and Biotransformation of this compound

The environmental persistence of halogenated toluene derivatives, including this compound, is significantly influenced by microbial degradation processes. The presence and arrangement of halogen atoms on the aromatic ring are critical factors determining the compound's susceptibility to microbial attack and the specific metabolic pathways utilized.

Aerobic and Anaerobic Degradation Mechanisms

The microbial breakdown of halogenated toluenes can proceed under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions, involving distinct enzymatic strategies to deconstruct the stable aromatic ring.

Aerobic Degradation:

Under aerobic conditions, the initial attack on the toluene moiety of a compound like this compound is typically initiated by oxygenase enzymes. Bacteria have evolved powerful dioxygenases that incorporate both atoms of molecular oxygen into the aromatic ring, forming a cis-dihydrodiol. This step is crucial as it destabilizes the aromatic system, making it susceptible to subsequent enzymatic reactions. For instance, the tetrachlorobenzene dioxygenase (TecA) in Ralstonia sp. strain PS12 is known to catalyze the dioxygenation of various chlorinated toluenes. nih.govresearchgate.net This is followed by dehydrogenation to form substituted catechols. nih.gov These catechols are then processed through ring cleavage pathways, most commonly the ortho- or meta-cleavage pathways, which break open the aromatic ring. researchgate.net Subsequent dehalogenation steps can occur at different stages of the degradation sequence, leading to the eventual mineralization of the compound to carbon dioxide, water, and halide ions. ethz.ch

A key challenge in the aerobic degradation of highly halogenated compounds is the potential formation of dead-end metabolites. nih.govresearchgate.net The position of the halogen atoms can influence the regioselectivity of the initial dioxygenase attack, potentially leading to metabolic pathways that cannot proceed to completion. researchgate.net

Anaerobic Degradation: